molecular formula C13H10ClN3 B12970042 6-Chloro-1-phenyl-1H-indazol-7-amine

6-Chloro-1-phenyl-1H-indazol-7-amine

Cat. No.: B12970042
M. Wt: 243.69 g/mol
InChI Key: AXGLQRIXRSRJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-phenyl-1H-indazol-7-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-phenyl-1H-indazol-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1-phenyl-1H-indazol-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chloro and phenyl groups contribute to its ability to interact with various molecular targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

6-chloro-1-phenylindazol-7-amine

InChI

InChI=1S/C13H10ClN3/c14-11-7-6-9-8-16-17(13(9)12(11)15)10-4-2-1-3-5-10/h1-8H,15H2

InChI Key

AXGLQRIXRSRJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=C3N)Cl)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.